molecular formula C15H17FN2O3 B2618395 N-(4-Cyanooxan-4-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide CAS No. 2224323-20-8

N-(4-Cyanooxan-4-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide

Cat. No.: B2618395
CAS No.: 2224323-20-8
M. Wt: 292.31
InChI Key: DEFQIOAXGGJFMP-UHFFFAOYSA-N
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Description

N-(4-Cyanooxan-4-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide is a synthetic organic compound that features a cyano group, a fluoro-substituted aromatic ring, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanooxan-4-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the oxan ring: Starting from a suitable precursor, the oxan ring can be formed through cyclization reactions.

    Introduction of the cyano group: This can be achieved via nucleophilic substitution reactions using cyanide sources.

    Attachment of the fluoro-methoxyphenyl group: This step might involve electrophilic aromatic substitution or cross-coupling reactions.

    Formation of the acetamide moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanooxan-4-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to convert the cyano group to an amine or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or organometallic compounds are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-Cyanooxan-4-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-Cyanooxan-4-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyanooxan-4-yl)-2-(3-chloro-4-methoxyphenyl)acetamide: Similar structure with a chloro substituent instead of fluoro.

    N-(4-Cyanooxan-4-yl)-2-(3-fluoro-4-hydroxyphenyl)acetamide: Hydroxy group instead of methoxy.

    N-(4-Cyanooxan-4-yl)-2-(3-fluoro-4-methylphenyl)acetamide: Methyl group instead of methoxy.

Uniqueness

The unique combination of the cyano group, fluoro-substituted aromatic ring, and acetamide moiety in N-(4-Cyanooxan-4-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide might confer distinct chemical and biological properties compared to its analogs. These differences could be explored through comparative studies to identify specific advantages or applications.

Properties

IUPAC Name

N-(4-cyanooxan-4-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c1-20-13-3-2-11(8-12(13)16)9-14(19)18-15(10-17)4-6-21-7-5-15/h2-3,8H,4-7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFQIOAXGGJFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2(CCOCC2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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